![molecular formula C8H5N3O4 B13174290 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5N3O4. This compound is part of the imidazo[1,2-A]pyridine family, known for its diverse applications in organic synthesis and pharmaceutical chemistry . The presence of both nitro and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the nitration of imidazo[1,2-A]pyridine derivatives. One common method includes the reaction of 2-aminopyridine with bromopyruvic acid in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in dimethylformamide (DMF) at elevated temperatures (around 120°C) . This reaction yields the desired nitroimidazo[1,2-A]pyridine derivative, which can be further oxidized to form the carboxylic acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Aminoimidazo[1,2-A]pyridine derivatives: from reduction reactions.
Alcohol derivatives: from the reduction of the carboxylic acid group.
Substituted imidazo[1,2-A]pyridine derivatives: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of this compound have shown potential as antituberculosis agents.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . The nitro group plays a crucial role in the compound’s reactivity, facilitating interactions with biological molecules.
Comparación Con Compuestos Similares
- Imidazo[1,2-A]pyridine-2-carboxylic acid
- 8-Hydroxyimidazo[1,2-A]pyridine-3-carboxylic acid
- 2-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid
Comparison: 8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and has shown promising antimicrobial properties .
Propiedades
Fórmula molecular |
C8H5N3O4 |
|---|---|
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
8-nitroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-4-9-7-5(11(14)15)2-1-3-10(6)7/h1-4H,(H,12,13) |
Clave InChI |
JOOYBOOIIWDHRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


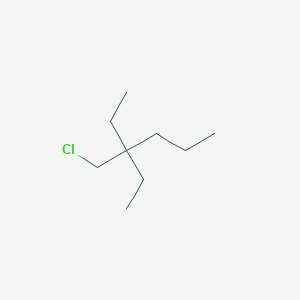

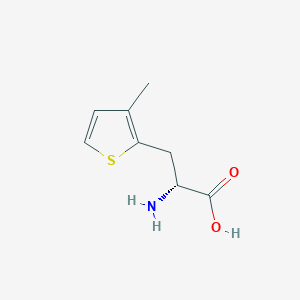
![(Z)-(2,2-Difluoroethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13174260.png)
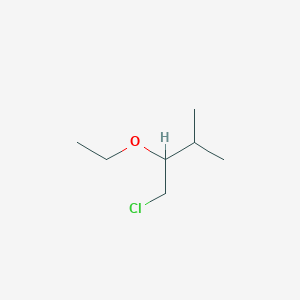



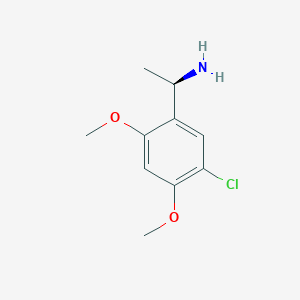
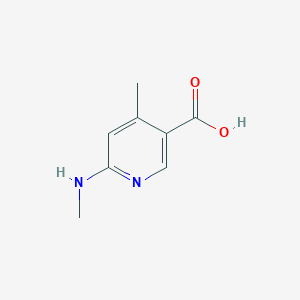
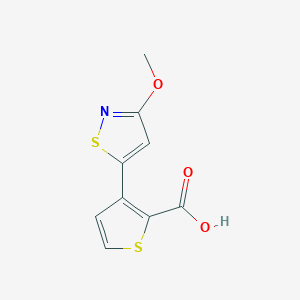

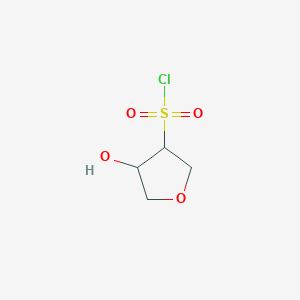
![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)
